tert-butyl N-(3-amino-3-ethylpentyl)carbamate

Description

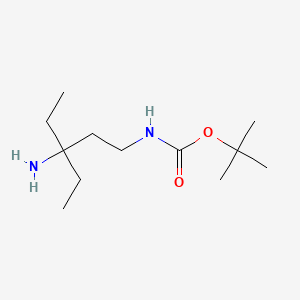

tert-Butyl N-(3-amino-3-ethylpentyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched aliphatic amine. This compound is structurally characterized by a pentyl backbone substituted with an ethyl group and a primary amine at the 3-position.

The Boc group is widely employed to protect amines during multi-step organic syntheses, enabling selective reactivity in subsequent transformations. The 3-amino-3-ethylpentyl moiety provides a sterically hindered amine, which may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula |

C12H26N2O2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

tert-butyl N-(3-amino-3-ethylpentyl)carbamate |

InChI |

InChI=1S/C12H26N2O2/c1-6-12(13,7-2)8-9-14-10(15)16-11(3,4)5/h6-9,13H2,1-5H3,(H,14,15) |

InChI Key |

JBPWYAZYPWCHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CCNC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-3-ethylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for carbamates, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-3-ethylpentyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(3-amino-3-ethylpentyl)carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in organic synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .

Medicine: In medicine, carbamates are explored for their potential as drug candidates. This compound may have applications in developing new therapeutic agents .

Industry: Industrially, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-ethylpentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine group. This property is exploited in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table highlights key structural differences and similarities between tert-butyl N-(3-amino-3-ethylpentyl)carbamate and related compounds:

Key Observations :

- Branched vs. Cyclic Structures: The target compound’s linear pentyl chain contrasts with cyclic analogs (e.g., cyclobutyl in or piperidine in ), which may reduce conformational flexibility but enhance solubility in non-polar solvents.

- Electron-Withdrawing Groups : Fluorine in fluorinated piperidine derivatives (e.g., ) increases lipophilicity and metabolic stability compared to the target compound’s aliphatic amine.

- Aromatic vs.

Examples :

- Suzuki Coupling : tert-Butyl (2-bromo-3-fluorobenzyl)carbamate underwent Suzuki coupling with a boronate ester to introduce a vinyl group (56.6% yield) .

- Standard Boc Protection: tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate was synthesized via Boc protection of the corresponding benzylamine .

The target compound likely follows similar protocols, with amination steps to introduce the 3-amino-3-ethylpentyl group.

Physicochemical Properties

| Property | This compound | tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate | tert-Butyl (3-hydroxyphenyl)carbamate |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents | Low (cyclic structure) | High (phenolic hydroxyl) |

| Basicity (pKa) | ~9–10 (aliphatic amine) | ~8–9 (secondary amine) | ~5–6 (aromatic amine) |

| Stability | Stable under acidic conditions | Sensitive to ring strain | Oxidative sensitivity (phenol) |

Biological Activity

Tert-butyl N-(3-amino-3-ethylpentyl)carbamate is an organic compound notable for its structural features, including a tert-butyl group and a carbamate functional group attached to a 3-amino-3-ethylpentyl moiety. Its molecular formula is , which indicates potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to serve as a protecting group for amines.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may inhibit specific enzymes or receptors, which could lead to its observed pharmacological effects. Ongoing studies aim to delineate the precise molecular mechanisms underlying these interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including enzyme inhibition and protective effects in cellular models. For instance, the presence of the carbamate group is known to enhance the compound's reactivity with biological molecules, potentially modifying their functions .

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds reveals structural nuances that influence biological activity. The following table summarizes key similarities and differences among structurally related carbamates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (3-aminopropyl) carbamate | Shorter carbon chain compared to this compound | |

| Tert-butyl (2-(3-aminophenyl)ethyl) carbamate | Contains an aromatic ring, affecting its reactivity | |

| Tert-butyl (3-aminocyclobutyl) carbamate | Cyclobutane ring introduces strain and unique reactivity patterns |

This comparison highlights how the longer aliphatic chain in this compound may influence its solubility and interaction with biological targets differently than shorter or more rigid structures.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that certain carbamate derivatives exhibit neuroprotective effects against neurodegenerative conditions. For example, compounds with similar structures have shown promise in reducing oxidative stress markers in astrocytes exposed to amyloid-beta (Aβ) peptides, suggesting potential applications in Alzheimer's disease treatment .

- Enzyme Inhibition : Research has indicated that derivatives of this compound can act as inhibitors for various enzymes involved in metabolic pathways. The inhibition mechanism often involves covalent modification of enzyme active sites, leading to decreased enzymatic activity and altered metabolic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.